methyl 4-bromo-2,5-bis(bromomethyl)benzoate
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Overview
Description
Methyl 4-bromo-2,5-bis(bromomethyl)benzoate is an organic compound with the molecular formula C10H9Br3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms and bromomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2,5-bis(bromomethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-methylbenzoate to introduce bromine atoms at specific positions on the benzene ring. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to achieve selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,5-bis(bromomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-2,5-bis(bromomethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, including anti-HIV drugs.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,5-bis(bromomethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and bromomethyl groups can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-(bromomethyl)benzoate
- Methyl 4-(bromomethyl)benzoate
- 4-Bromo-2-(bromomethyl)benzoic acid methyl ester
Uniqueness
Methyl 4-bromo-2,5-bis(bromomethyl)benzoate is unique due to the presence of multiple bromine atoms and bromomethyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
2680542-86-1 |
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Molecular Formula |
C10H9Br3O2 |
Molecular Weight |
400.89 g/mol |
IUPAC Name |
methyl 4-bromo-2,5-bis(bromomethyl)benzoate |
InChI |
InChI=1S/C10H9Br3O2/c1-15-10(14)8-2-7(5-12)9(13)3-6(8)4-11/h2-3H,4-5H2,1H3 |
InChI Key |
ZHGMYUKGNIGPPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)CBr)Br)CBr |
Purity |
95 |
Origin of Product |
United States |
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